molecular formula C8H3BrF3N B1274121 2-Bromo-4-(trifluoromethyl)benzonitrile CAS No. 35764-15-9

2-Bromo-4-(trifluoromethyl)benzonitrile

Cat. No. B1274121
CAS RN: 35764-15-9
M. Wt: 250.01 g/mol
InChI Key: YQDJZASWOJHHGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(trifluoromethyl)benzonitrile is a chemical compound that is part of a broader class of benzonitriles with potential applications in various fields of chemistry. The compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzene ring which also contains a nitrile group. This structure is a common motif in organic synthesis and materials science due to its reactivity and the ability to further modify the compound through various chemical reactions.

Synthesis Analysis

The synthesis of related brominated and trifluoromethylated benzonitriles has been explored in the literature. For instance, an efficient synthetic process for the production of 4,5-diamino-2-(trifluoromethyl)benzonitrile was developed, starting from 4-amino-2-(trifluoromethyl)benzonitrile, which could potentially be adapted for the synthesis of 2-bromo-4-(trifluoromethyl)benzonitrile . Additionally, the synthesis of 5-bromopenta-2,4-diynenitrile and its reactivity towards terminal alkynes has been reported, which demonstrates the potential for creating complex structures from brominated nitriles .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-bromo-4-(trifluoromethyl)benzonitrile has been determined using techniques such as X-ray crystallography. For example, the crystal structure of o-(bromomethyl)benzonitrile was elucidated, providing insights into the bond lengths and angles within the benzyl ring, which could be comparable to the structure of 2-bromo-4-(trifluoromethyl)benzonitrile . Understanding the molecular structure is crucial for predicting the reactivity and physical properties of the compound.

Chemical Reactions Analysis

Brominated benzonitriles participate in various chemical reactions due to the presence of the reactive bromine atom. The reactivity of 5-bromopenta-2,4-diynenitrile towards terminal alkynes, leading to the formation of diene and benzofulvene scaffolds, is an example of the type of chemical transformations that can be expected for brominated benzonitriles . Furthermore, the generation of aryne intermediates from brominated benzonitriles and their subsequent reactions with furan has been described, which could be relevant for the reactivity of 2-bromo-4-(trifluoromethyl)benzonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-4-(trifluoromethyl)benzonitrile can be inferred from related compounds. For instance, the crystal structure analysis of 2-bromo-N-(2,4-difluorobenzyl)benzamide provides information on the supramolecular packing and intermolecular interactions, which are important for understanding the solid-state properties . Additionally, the presence of the trifluoromethyl group is known to influence the chemical stability and electronic properties of the molecule, which would be relevant for 2-bromo-4-(trifluoromethyl)benzonitrile as well .

Scientific Research Applications

Synthesis and Chemical Interactions

  • 2-Bromo-4-(trifluoromethyl)benzonitrile serves as an intermediate in various chemical syntheses. For example, it has been used in the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an important intermediate for bicalutamide, using an environmentally friendly method (Zhang Tong-bin, 2012).
  • It is also involved in efficient and nonchromatographic processes for the production of complex organic molecules, such as 4,5-Diamino-2-(trifluoromethyl)benzonitrile, demonstrating its utility in large-scale chemical production (Xun Li et al., 2009).

Applications in Energy and Electronics

  • In the field of energy, 2-Bromo-4-(trifluoromethyl)benzonitrile has been used as an electrolyte additive for lithium nickel manganese oxide cathodes in high voltage lithium-ion batteries. This application significantly improves the cyclic stability and capacity retention of the batteries (Wenna Huang et al., 2014).

Medicinal Chemistry and Pharmaceuticals

  • In medicinal chemistry, derivatives of 2-Bromo-4-(trifluoromethyl)benzonitrile have been synthesized and investigated for their potential pharmacological applications. For instance, it has been used in the synthesis of nonsteroidal androgen receptor antagonists, contributing to advancements in treatments for conditions like androgenetic alopecia (J. Li et al., 2008).

Material Science and Structural Studies

  • In material science, 2-Bromo-4-(trifluoromethyl)benzonitrile has been a subject in the study of vibrational spectra, aiding in the understanding of molecular structures and interactions through techniques like density functional theory (DFT) (V. Krishnakumar et al., 2009).

Environmental and Agricultural Applications

  • In the environmental and agricultural sector, derivatives of 2-Bromo-4-(trifluoromethyl)benzonitrile, specifically benzonitrile herbicides, have been extensively studied for their degradation and environmental fate. This research is crucial for understanding the impact of these herbicides on soil and groundwater contamination (M. Holtze et al., 2008).

Safety And Hazards

“2-Bromo-4-(trifluoromethyl)benzonitrile” is considered hazardous. It is recommended to avoid contact with skin, eyes, and clothing, and to avoid breathing in dust. It should be used only under a chemical fume hood .

Future Directions

While specific future directions for “2-Bromo-4-(trifluoromethyl)benzonitrile” were not found, fluorinated compounds, in general, are becoming increasingly important in various fields, including agrochemicals, pharmaceuticals, and functional materials . Therefore, it is expected that the study and application of such compounds will continue to grow in the future.

properties

IUPAC Name

2-bromo-4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDJZASWOJHHGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189300
Record name 2-Bromo-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(trifluoromethyl)benzonitrile

CAS RN

35764-15-9
Record name 2-Bromo-4-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35764-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(trifluoromethyl)benzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035764159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-(trifluoromethyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.909
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(trifluoromethyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-(trifluoromethyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-(trifluoromethyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-(trifluoromethyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-(trifluoromethyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-(trifluoromethyl)benzonitrile

Citations

For This Compound
2
Citations
K Gopalaiah, R Choudhary, KRSS Raob - Arkivoc, 2022 - arkat-usa.org
We developed a one-pot, two-stage synthetic route to access 9-aminoacridines involving a Buchwald-Hartwig coupling reaction followed by acid-mediated cycloaromatization. This one-…
Number of citations: 4 www.arkat-usa.org
OJ Kershaw, AD Clayton, JA Manson… - Chemical Engineering …, 2023 - Elsevier
The consideration of discrete variables (eg catalyst, ligand, solvent) in experimental self-optimization approaches remains a significant challenge. Herein we report the application of a …
Number of citations: 17 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.